![molecular formula C12H22N2O3 B3027380 (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate CAS No. 1286209-35-5](/img/structure/B3027380.png)
(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Overview
Description
(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, also known as S-(-)-CPP, is a chiral compound that belongs to the family of pyrrolidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields, including pharmacology, neuroscience, and biochemistry.
Scientific Research Applications
Agonist Activity at Progesterone Receptors (PR)
(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate: has been investigated for its interaction with progesterone receptors (PR). In an assay using human T47D cells, it exhibited agonist activity with an EC₅₀ of 0.400 nM . This finding suggests potential applications in hormone-related research, including reproductive health and cancer studies.
Mechanism of Action
Target of Action
The primary target of (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is CYP2D6 . CYP2D6, or Cytochrome P450 2D6, is an enzyme that plays a significant role in the metabolism of many drugs and toxins in the body.
Mode of Action
(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate interacts with its target, CYP2D6, by inhibiting its activity . This inhibition can lead to changes in the metabolism of certain substances in the body, potentially altering their effects.
Biochemical Pathways
The inhibition of CYP2D6 by (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate affects the cytochrome P450 pathway . This pathway is involved in the metabolism of various substances, including many drugs. The inhibition of CYP2D6 can therefore have downstream effects on the metabolism and efficacy of these substances.
Pharmacokinetics
As a cyp2d6 inhibitor, it may impact the absorption, distribution, metabolism, and excretion (adme) properties of other substances metabolized by cyp2d6 . This could potentially affect their bioavailability.
Result of Action
The molecular and cellular effects of (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate’s action are largely dependent on the substances it affects through CYP2D6 inhibition . By inhibiting CYP2D6, it can alter the metabolism of these substances, potentially leading to changes in their effects.
properties
IUPAC Name |
tert-butyl N-[(3S)-1-propanoylpyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZUPSKOFVBGU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134233 | |
Record name | Carbamic acid, N-[(3S)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286209-35-5 | |
Record name | Carbamic acid, N-[(3S)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.